1-(Pyridin-3-yl)piperidine-3-carboxamide 1-(Pyridin-3-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968076
InChI: InChI=1S/C11H15N3O/c12-11(15)9-3-2-6-14(8-9)10-4-1-5-13-7-10/h1,4-5,7,9H,2-3,6,8H2,(H2,12,15)
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

1-(Pyridin-3-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC15968076

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-3-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 1-pyridin-3-ylpiperidine-3-carboxamide
Standard InChI InChI=1S/C11H15N3O/c12-11(15)9-3-2-6-14(8-9)10-4-1-5-13-7-10/h1,4-5,7,9H,2-3,6,8H2,(H2,12,15)
Standard InChI Key ZRBPSNDIJPFNEH-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=CN=CC=C2)C(=O)N

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a pyridine ring attached to the nitrogen atom of a piperidine ring, with a carboxamide group (-CONH₂) at the third position of the piperidine moiety. The pyridine ring contributes aromaticity and basicity, while the piperidine-carboxamide system introduces conformational flexibility and hydrogen-bonding capabilities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight205.26 g/mol
XLogP3-AA0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area59.2 Ų
Rotatable Bond Count2

The SMILES notation (C1CC(CN(C1)C2=CN=CC=C2)C(=O)N) and InChIKey (ZRBPSNDIJPFNEH-UHFFFAOYSA-N) provide unambiguous representations of its structure . The compound’s moderate lipophilicity (XLogP3-AA = 0.3) suggests balanced solubility and membrane permeability, advantageous for drug design.

Synthesis and Production Strategies

Industrial Considerations

Scalable production may employ continuous-flow reactors to optimize reaction parameters (e.g., temperature, residence time) and enhance yield. Purification via recrystallization or chromatography ensures high purity, critical for pharmaceutical applications .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The pyridine ring is susceptible to electrophilic substitution at electron-deficient positions, enabling functionalization with groups such as nitro (-NO₂) or halogens. Reduction of the carboxamide group using agents like LiAlH₄ could yield corresponding amines, expanding derivatization possibilities .

Stability and Degradation

Under acidic conditions, the carboxamide may hydrolyze to carboxylic acid, while strong bases could deprotonate the pyridine nitrogen. Storage in inert atmospheres at low temperatures is recommended to prevent degradation .

Comparative Analysis with Analogous Compounds

Structural Analogues and Activity Trends

Comparing 1-(Pyridin-3-yl)piperidine-3-carboxamide to related molecules reveals key structure-activity relationships:

  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Replacing pyridine with a pyrrolopyrimidine group increases kinase selectivity but reduces metabolic stability .

  • 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide: The nitro group enhances electrophilicity, enabling facile reduction to amino derivatives for prodrug strategies.

Table 2: Comparative Properties of Piperidine-Carboxamides

CompoundMolecular WeightKey Functional GroupsBiological Target
1-(Pyridin-3-yl)piperidine-3-carboxamide205.26 g/molPyridine, carboxamideKinases, receptors
CCT128930342.83 g/molPyrrolopyrimidinePKB/Akt
1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide250.25 g/molNitropyridineProteomics

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